molecular formula C18H38O2Sn B13931827 Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester CAS No. 90501-02-3

Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester

Cat. No.: B13931827
CAS No.: 90501-02-3
M. Wt: 405.2 g/mol
InChI Key: TWUBOZMYECLTNA-UHFFFAOYSA-N
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Description

Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H38O2Sn. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tributylstannyl group, and the esterification is done with 1,1-dimethylethyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The esterification is then achieved by reacting the intermediate product with 1,1-dimethylethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The stannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated esters and other substituted derivatives.

Scientific Research Applications

Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to release acetic acid and 1,1-dimethylethyl alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, tert-butyl ester: Similar ester structure but lacks the stannyl group.

    Acetic acid, 2-(tributylstannyl)-: Similar stannyl group but different esterification.

Uniqueness

Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the stannyl and ester groups, which confer distinct chemical reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial processes.

Properties

CAS No.

90501-02-3

Molecular Formula

C18H38O2Sn

Molecular Weight

405.2 g/mol

IUPAC Name

tert-butyl 2-tributylstannylacetate

InChI

InChI=1S/C6H11O2.3C4H9.Sn/c1-5(7)8-6(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3;

InChI Key

TWUBOZMYECLTNA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=O)OC(C)(C)C

Origin of Product

United States

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